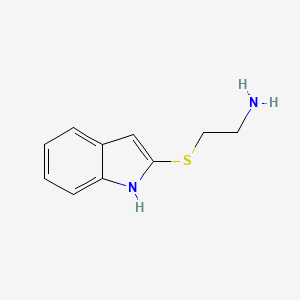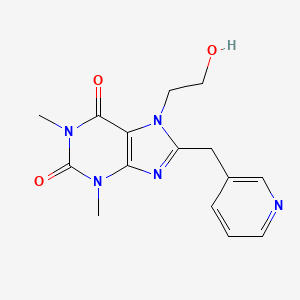![molecular formula C12H11NO3 B8668991 2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8668991.png)
2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through various methods. Another method involves the use of solventless conditions, where the compound is synthesized through simple heating and relatively quick reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using phthalic anhydride and appropriate amines. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form highly substituted isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where the 2-methylallyloxy group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various catalysts to facilitate the reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions include highly substituted isoindole-1,3-dione derivatives, isoindoline derivatives, and other functionalized compounds .
Scientific Research Applications
2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with dopamine receptors, modulating their activity and potentially influencing neurological functions . The compound’s effects are mediated through binding to the receptor’s allosteric site, leading to changes in receptor conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features and biological activities.
Phthalimide: Another related compound known for its wide range of applications in pharmaceuticals and organic synthesis.
Uniqueness
2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-8(2)7-16-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6H,1,7H2,2H3 |
InChI Key |
QESPYTJGALKCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)





![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)




